N-[(E)-(4-fluorophenyl)methylideneamino]thiadiazole-4-carboxamide
Description
N-[(E)-(4-Fluorophenyl)methylideneamino]thiadiazole-4-carboxamide is a 1,3,4-thiadiazole derivative featuring a fluorophenyl Schiff base moiety. Such compounds are of significant interest in medicinal chemistry due to their structural versatility and bioactivity. The 1,3,4-thiadiazole core is known for its electron-deficient aromatic system, enabling interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C10H7FN4OS |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C10H7FN4OS/c11-8-3-1-7(2-4-8)5-12-14-10(16)9-6-17-15-13-9/h1-6H,(H,14,16)/b12-5+ |
InChI Key |
SEEZAERQTPGDHV-LFYBBSHMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CSN=N2)F |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CSN=N2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-fluorophenyl)methylideneamino]thiadiazole-4-carboxamide typically involves the reaction of 4-fluorobenzaldehyde with thiadiazole-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-fluorophenyl)methylideneamino]thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-[(E)-(4-fluorophenyl)methylideneamino]thiadiazole-4-carboxamide has been studied for its potential therapeutic properties:
- Antimicrobial Activity : Research indicates that derivatives of thiadiazole compounds exhibit significant antibacterial and antifungal properties. A study highlighted the effectiveness of similar compounds against various microbial strains, suggesting potential applications in developing new antibiotics .
- Anticancer Properties : The compound has been investigated for its cytotoxic effects on cancer cell lines. Thiadiazole derivatives have shown promise in inhibiting tumor growth, making them candidates for further drug development .
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can reduce inflammation, indicating potential use in treating inflammatory diseases .
Coordination Chemistry
This compound acts as a ligand in coordination chemistry:
- Metal Complex Formation : The compound can coordinate with transition metals, forming stable complexes. These metal complexes have been explored for their catalytic properties and potential applications in materials science .
Data Table: Summary of Applications
Case Studies
- Antimicrobial Study : A research paper examined the antimicrobial activity of thiadiazole derivatives, including this compound. Results indicated that these compounds inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .
- Cytotoxicity Testing : Another study focused on the anticancer properties of thiadiazole derivatives. The results demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the thiadiazole ring could enhance their therapeutic efficacy .
- Metal Complexes : Research on metal complexes formed with this compound showed promising catalytic activity in organic reactions, indicating its utility in synthetic chemistry .
Mechanism of Action
The mechanism of action of N-[(E)-(4-fluorophenyl)methylideneamino]thiadiazole-4-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects: Halogenated Phenyl Derivatives
Halogen substituents on aromatic rings are critical for tuning electronic, steric, and pharmacokinetic properties. Evidence from Table 1 highlights the inhibitory potency of halogen-substituted phenyl analogs against monoacylglycerol lipase (MGL):
The data suggests minimal correlation between halogen size (van der Waals radius) and potency, as iodine (largest) and fluorine (smallest) analogs exhibit comparable IC50 values. This implies that electronic effects (e.g., electronegativity) or hydrophobic interactions may dominate over steric factors in MGL inhibition . For the target compound, the 4-fluorophenyl group likely balances electronegativity and metabolic resistance without compromising binding affinity.
Structural Analogs: Thiazole vs. Thiadiazole Cores
The thiadiazole core distinguishes the target compound from thiazole-based analogs. Table 2 compares key structural and functional differences:
- Thiadiazole vs.
- Substituent Positioning: The dimethylaminobenzylidene group in Compound (I) introduces electron-donating effects, which may alter binding kinetics compared to the electron-withdrawing fluorophenyl group in the target compound .
Biological Activity
N-[(E)-(4-fluorophenyl)methylideneamino]thiadiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its pharmacological significance. Thiadiazoles often exhibit diverse biological activities due to their ability to interact with various biological targets. The presence of the 4-fluorophenyl group enhances the lipophilicity and bioavailability of the compound, potentially improving its interaction with cellular membranes and biological molecules .
The mechanism through which this compound exerts its effects primarily involves:
- Interaction with Biological Macromolecules : The compound can form stable complexes with metal ions, influencing protein interactions and enzyme activities.
- Inhibition of Enzyme Activity : It may inhibit specific enzymes, disrupting metabolic pathways crucial for cell survival.
- Antimicrobial and Antiviral Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and viruses .
Antimicrobial Activity
Research has shown that derivatives of thiadiazole compounds, including this compound, possess notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for some related compounds indicate their effectiveness:
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 125 |
| Compound B | S. aureus | 75 |
| This compound | Pseudomonas aeruginosa | <150 |
These results suggest that modifications in the structure can significantly impact the antibacterial efficacy .
Antiviral Activity
The antiviral potential of this compound has also been explored, particularly against HIV-1. Studies indicate that derivatives containing the 2-amino-1,3,4-thiadiazole moiety demonstrate promising activity:
| Derivative | IC50 (µM) | Comments |
|---|---|---|
| Derivative 1 | 7.50 | High activity against HIV-1 |
| Derivative 2 | 20.83 | Moderate activity; structure-dependent |
The presence of electron-withdrawing groups like fluorine on the phenyl ring enhances antiviral potency compared to unsubstituted derivatives .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiadiazole derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent.
- Antiviral Research : In vitro studies demonstrated that this compound exhibited inhibitory effects on HIV replication in MT-4 cell cultures. The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl ring influenced antiviral efficacy, suggesting avenues for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
